Cas no 98198-66-4 (4-chloro-3,6-dimethoxy-Pyridazine)
4-chloro-3,6-dimethoxy-Pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-3,6-dimethoxy-Pyridazine
- 4-chloro-3,6-dimethoxypyridazine
- 98198-66-4
- RQKAUHCNLNWUOO-UHFFFAOYSA-N
- EN300-6477144
- SCHEMBL5397803
- DTXSID70557314
-
- Inchi: 1S/C6H7ClN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3
- InChI Key: RQKAUHCNLNWUOO-UHFFFAOYSA-N
- SMILES: ClC1=C(N=NC(=C1)OC)OC
Computed Properties
- Exact Mass: 174.0196052g/mol
- Monoisotopic Mass: 174.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 44.2Ų
4-chloro-3,6-dimethoxy-Pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6477144-0.05g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 0.05g |
$94.0 | 2023-05-29 | |
| Enamine | EN300-6477144-0.1g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 0.1g |
$140.0 | 2023-05-29 | |
| Enamine | EN300-6477144-0.25g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 0.25g |
$200.0 | 2023-05-29 | |
| Enamine | EN300-6477144-0.5g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 0.5g |
$374.0 | 2023-05-29 | |
| Enamine | EN300-6477144-1.0g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 1g |
$499.0 | 2023-05-29 | |
| Enamine | EN300-6477144-2.5g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 2.5g |
$978.0 | 2023-05-29 | |
| Enamine | EN300-6477144-5.0g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 5g |
$1448.0 | 2023-05-29 | |
| Enamine | EN300-6477144-10.0g |
4-chloro-3,6-dimethoxypyridazine |
98198-66-4 | 95% | 10g |
$2146.0 | 2023-05-29 | |
| A2B Chem LLC | AI65595-50mg |
4-Chloro-3,6-dimethoxy-pyridazine |
98198-66-4 | 95% | 50mg |
$134.00 | 2024-07-18 | |
| A2B Chem LLC | AI65595-100mg |
4-Chloro-3,6-dimethoxy-pyridazine |
98198-66-4 | 95% | 100mg |
$183.00 | 2024-07-18 |
4-chloro-3,6-dimethoxy-Pyridazine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-chloro-3,6-dimethoxy-Pyridazine
Professional Introduction to 4-chloro-3,6-dimethoxy-Pyridazine (CAS No. 98198-66-4)
4-chloro-3,6-dimethoxy-Pyridazine, identified by the Chemical Abstracts Service Number (CAS No.) 98198-66-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of chloro and methoxy substituents on the pyridazine ring imparts unique electronic and steric properties, making it a versatile scaffold for the development of bioactive molecules.
The structural features of 4-chloro-3,6-dimethoxy-Pyridazine make it an attractive intermediate in synthetic chemistry. The chlorine atom at the 4-position provides a reactive site for further functionalization via nucleophilic substitution reactions, while the methoxy groups at the 3- and 6-positions contribute to electron-donating effects, influencing the compound's reactivity and potential biological activity. These characteristics have positioned this compound as a valuable building block in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. The 4-chloro-3,6-dimethoxy-Pyridazine scaffold has been investigated for its possible applications in treating various diseases, including cancer, inflammation, and neurological disorders. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, research has indicated that derivatives of pyridazine can interfere with kinases and other targets relevant to tumor progression.
One of the most compelling aspects of 4-chloro-3,6-dimethoxy-Pyridazine is its role in drug discovery programs aimed at developing small-molecule inhibitors. The chlorine substituent allows for easy modification through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. Similarly, the methoxy groups can be oxidized to hydroxyl groups or further derivatized to introduce additional functionality. These synthetic flexibility options make this compound a preferred choice for medicinal chemists seeking to design novel therapeutic agents.
The biological activity of 4-chloro-3,6-dimethoxy-Pyridazine has been explored in several preclinical studies. Researchers have focused on its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes or as a kinase inhibitor by binding to specific ATP-binding sites. Additionally, the compound has shown promise in preliminary assays related to neuroprotective effects, suggesting its utility in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the importance of 4-chloro-3,6-dimethoxy-Pyridazine as a lead compound in ongoing drug development efforts.
The synthesis of 4-chloro-3,6-dimethoxy-Pyridazine involves multi-step organic transformations that highlight its synthetic utility. A common synthetic route begins with the condensation of malononitrile with formamidine acetate to form 3,6-diaminopyridazine. Subsequent methylation with methyl iodide introduces the methoxy groups at the 3- and 6-positions. Finally, chlorination using phosphorus oxychloride yields the desired product. This synthetic pathway demonstrates how readily available starting materials can be transformed into complex heterocyclic compounds with significant biological potential.
The chemical properties of 4-chloro-3,6-dimethoxy-Pyridazine also make it suitable for applications beyond pharmaceuticals. For example, it can serve as a ligand in coordination chemistry for metal complexes that exhibit catalytic activity or luminescent properties. The electron-rich nature of the pyridazine ring enhances its ability to bind transition metals, facilitating its use in material science and nanotechnology applications.
Recent advancements in computational chemistry have further enhanced the study of 4-chloro-3,6-dimethoxy-Pyridazine. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy. These predictions guide experimental efforts by identifying key structural features that contribute to biological activity. Additionally, virtual screening methods have been employed to identify novel derivatives of this compound with enhanced potency or selectivity.
The safety profile of 4-chloro-3,6-dimethoxy-Pyridazine is an essential consideration in its application and development. While preliminary studies suggest low toxicity at tested doses, further research is necessary to fully characterize its safety margins. Standard toxicological assessments are being conducted to evaluate acute and chronic exposure effects, ensuring that any future applications are safe for human use.
In conclusion,4-chloro-3,6-dimethoxy-Pyridazine (CAS No. 98198-66-4) represents a promising scaffold for pharmaceutical innovation due to its structural versatility and biological potential. Its role as an intermediate in synthetic chemistry and its exploration as a lead compound in drug discovery highlight its significance in modern medicinal research. As scientific understanding continues to evolve,4-chloro-3,6-dimethoxy-Pyridazine is likely to remain at the forefront of efforts aimed at developing novel therapeutic agents for various diseases.
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